2-Bromo-4-(4-methoxyphenyl)pyridine
Description
Chemical Structure and Properties 2-Bromo-4-(4-methoxyphenyl)pyridine (CAS: 1449008-05-2) is a brominated pyridine derivative with a 4-methoxyphenyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 264.12 g/mol . Key physical properties include:
- Density: 1.403 g/cm³ (predicted)
- Boiling Point: 314.9°C (predicted)
- pKa: 4.49 (predicted), indicating moderate basicity .
Synthesis
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2-bromo-6-(4-methoxyphenyl)pyridine (a regioisomer) is prepared by reacting 2-bromopyridine with 4-methoxyphenyl boronic acid in the presence of PdCl₂(dppf) and sodium carbonate .
Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and kinase inhibitors (e.g., CDK2/CDK9 inhibitors) .
Properties
CAS No. |
458533-01-2 |
|---|---|
Molecular Formula |
C12H10BrNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 |
InChI Key |
MRWJNDQLGCQKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methoxyphenyl)pyridine typically involves the bromination of 4-(4-methoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-Bromo-4-(4-methoxyphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-(4-methoxyphenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a palladium complex with the pyridine ring, allowing the nucleophile to replace the bromine atom. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Aryl Substituents
The table below compares 2-Bromo-4-(4-methoxyphenyl)pyridine with five analogues differing in substituent type, position, or heterocyclic core:
Key Comparative Analysis
Electronic and Steric Effects
- Substituent Position : The para-methoxy group in 2-Bromo-4-(4-methoxyphenyl)pyridine enhances electron density on the pyridine ring via resonance, improving solubility in polar solvents compared to its meta-substituted analogue (4-(3-Bromo-4-methoxyphenyl)pyridine) .
- Halogen vs. Alkyl Groups : Replacing -OCH₃ with -Cl (as in 2-Bromo-4-(4-chlorophenyl)pyridine) introduces electron-withdrawing effects, reducing reactivity in nucleophilic substitutions .
Biological Activity
2-Bromo-4-(4-methoxyphenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The molecular formula of 2-Bromo-4-(4-methoxyphenyl)pyridine is C11H10BrN, and its structure features a bromine atom and a methoxy-substituted phenyl group attached to a pyridine ring. The presence of the bromine atom enhances the compound's reactivity, making it a useful intermediate in organic synthesis.
Anticancer Properties
Research has shown that pyridine derivatives, including 2-Bromo-4-(4-methoxyphenyl)pyridine, exhibit significant antiproliferative activity against various cancer cell lines. A study indicated that certain analogues of pyridine compounds can inhibit cell growth and induce cell cycle arrest in cancer cells like MDA-MB-231 and HeLa. Specifically, the compound exhibited an IC50 value of approximately 12 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Bromo-4-(4-methoxyphenyl)pyridine | MDA-MB-231 | 12 |
| Combretastatin-A4 (CA-4) | MDA-MB-231 | 27.5 |
| Other Analogues | Various | Varies |
The mechanism underlying the anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. Compounds similar to 2-Bromo-4-(4-methoxyphenyl)pyridine have been shown to bind competitively to the colchicine site on tubulin, leading to inhibited angiogenesis and reduced tumor growth in vivo .
Kinase Inhibition
Another area of interest is the compound's potential as a kinase inhibitor. In vitro studies suggest that certain derivatives can inhibit MNK1 and MNK2 kinases, which are involved in cancer cell proliferation and survival. The inhibition of these kinases correlates with reduced phosphorylation of eIF4E, a key factor in protein synthesis .
Study on Anticancer Activity
In a notable study, researchers synthesized various pyridine derivatives and tested their biological activities. Among these, 2-Bromo-4-(4-methoxyphenyl)pyridine showed promising results in inhibiting tumor growth in xenograft models. The study highlighted its effectiveness in reducing vascularization within tumors, further supporting its potential as an anticancer agent .
Study on Kinase Inhibition
A separate investigation focused on the structure-activity relationship (SAR) of pyridine-based compounds revealed that modifications at specific positions significantly affect biological activity. The presence of bulky substituents at certain positions enhanced kinase inhibition properties, establishing a basis for further development of targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
